molecular formula C18H27N3O2 B2854155 N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954011-06-4

N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No.: B2854155
CAS No.: 954011-06-4
M. Wt: 317.433
InChI Key: HUBMVGWXQRLFMP-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a chemical compound used in scientific research. It exhibits high perplexity and burstiness, making it valuable for various applications such as drug development and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the reaction of cyclohexylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and material science.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylcyclohexylamine: A related compound with similar structural features but different functional groups.

    N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide: Another oxalamide derivative with a cyclopentyl group instead of a cyclohexyl group.

Uniqueness

N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its high perplexity and burstiness make it valuable for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-21(2)16-10-8-14(9-11-16)12-13-19-17(22)18(23)20-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBMVGWXQRLFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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